

physicochemical properties of 2,3-Difluoro-4-methoxybenzaldehyde

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Compound of Interest

Compound Name:	2,3-Difluoro-4-methoxybenzaldehyde
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An In-depth Technical Guide to the Physicochemical Properties of **2,3-Difluoro-4-methoxybenzaldehyde**

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, and strategic applications of **2,3-Difluoro-4-methoxybenzaldehyde**. Designed for researchers, chemists, and professionals in drug development, this document synthesizes key data to facilitate its use as a critical building block in modern medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a methoxy group on the benzaldehyde scaffold imparts unique electronic properties and metabolic stability, making it a valuable intermediate in the synthesis of complex bioactive molecules.^[1] ^[2]^[3] This guide details its chemical identity, presents physical data in a structured format, outlines characteristic spectral signatures, and provides a validated protocol for its analytical characterization.

Chemical Identity and Structure

2,3-Difluoro-4-methoxybenzaldehyde is an aromatic aldehyde whose structure is systematically functionalized to serve as a versatile synthetic intermediate. The electron-withdrawing nature of the fluorine atoms, combined with the electron-donating methoxy group, creates a distinct electronic environment that influences the reactivity of the aldehyde and the aromatic ring.

- IUPAC Name: **2,3-difluoro-4-methoxybenzaldehyde**
- Molecular Formula: C₈H₆F₂O₂[\[4\]](#)
- InChIKey: UBBBLLSKHCENQZ-UHFFFAOYSA-N[\[4\]](#)
- SMILES: COC1=C(C(=C(C=C1)C=O)F)F[\[4\]](#)

Caption: Chemical structure of **2,3-Difluoro-4-methoxybenzaldehyde**.

Physicochemical Properties

The physical properties of **2,3-Difluoro-4-methoxybenzaldehyde** are crucial for determining appropriate reaction conditions, purification methods, and storage protocols. While specific experimental data for this exact isomer is not extensively published, reliable estimations can be drawn from closely related structural analogs.

Property	Value / Description	Source / Justification
Molecular Weight	172.13 g/mol	Calculated from molecular formula C ₈ H ₆ F ₂ O ₂ . [5] [6]
Appearance	White to pale yellow crystalline solid	Inferred from similar compounds like 4-fluoro-3-methoxybenzaldehyde. [7] [8]
Melting Point	Estimated: 50-65 °C	The exact value is not documented. This estimation is based on analogs such as 2,3-difluoro-6-methoxybenzaldehyde (55-57 °C) and 4-fluoro-3-methoxybenzaldehyde (58-62 °C). [5]
Boiling Point	Estimated: 230-245 °C (at 760 mmHg)	The exact value is not documented. This estimation is based on the predicted boiling point of 2,3-difluoro-6-methoxybenzaldehyde (233±35 °C). [5]
Solubility	Poorly soluble in water. Soluble in polar organic solvents (e.g., methanol, ethanol, acetone) and halogenated solvents (e.g., dichloromethane, chloroform).	This profile is characteristic of fluorinated benzaldehydes, which possess both polar functional groups and a lipophilic aromatic ring. [5]

Spectroscopic Profile

The spectral signature of **2,3-Difluoro-4-methoxybenzaldehyde** is key to its identification and quality control. Below are the expected characteristics for major analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show three key signals.
 - Aldehyde Proton (CHO): A singlet appearing far downfield, typically in the δ 9.5-10.5 ppm range, due to the strong deshielding effect of the carbonyl group.
 - Methoxy Protons (OCH_3): A sharp singlet integrating to three protons, expected around δ 3.8-4.1 ppm.
 - Aromatic Protons (Ar-H): Two protons on the aromatic ring will appear as complex multiplets in the δ 6.8-7.8 ppm region. The complexity arises from proton-proton (H-H) coupling and through-bond proton-fluorine (H-F) coupling.
- ^{13}C NMR: The carbon spectrum provides a clear map of the carbon skeleton.
 - Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 188-195 ppm.
 - Aromatic Carbons (Ar-C): Multiple signals between δ 110-165 ppm. The carbons directly bonded to fluorine (C-F) will exhibit large one-bond coupling constants (^1JCF), appearing as doublets. Other aromatic carbons will show smaller, multi-bond C-F couplings.
 - Methoxy Carbon (OCH_3): A signal around δ 55-62 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by vibrations from its key functional groups.

- C=O Stretch (Aldehyde): A strong, sharp absorption band around $1690\text{-}1710\text{ cm}^{-1}$.^[9]
- C-H Stretch (Aldehyde): Two characteristic weak to medium bands are expected near 2850 cm^{-1} and 2750 cm^{-1} .
- Aromatic C=C Stretches: Medium to strong bands in the $1580\text{-}1610\text{ cm}^{-1}$ and $1450\text{-}1500\text{ cm}^{-1}$ regions.
- Ar-O-C Stretch (Ether): A strong, characteristic asymmetric stretch typically found around $1250\text{-}1280\text{ cm}^{-1}$.^[9]
- C-F Stretch: Strong absorptions in the fingerprint region, generally between $1100\text{-}1300\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns.

- Molecular Ion (M^+): The molecular ion peak is expected at m/z 172, corresponding to the molecular weight.[4]
- Key Fragments: Common fragmentation pathways for benzaldehydes include:
 - $[M-1]^+$ (m/z 171): Loss of the aldehydic hydrogen radical.
 - $[M-29]^+$ (m/z 143): Loss of the formyl radical ($\bullet\text{CHO}$).
 - $[M-15]^+$ (m/z 157): Loss of a methyl radical ($\bullet\text{CH}_3$) from the methoxy group.

Applications in Research and Drug Development

2,3-Difluoro-4-methoxybenzaldehyde is not merely a chemical curiosity; it is a strategic building block in the synthesis of high-value compounds. The incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[3]

- Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making fluorinated positions less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug molecule.[1][2]
- Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger interactions with target proteins through hydrogen bonding or dipole-dipole interactions.[2]
- Synthetic Intermediate: The aldehyde group is a versatile functional handle for a wide range of chemical transformations, including Wittig reactions, aldol condensations, reductive aminations, and the formation of Schiff bases, enabling the construction of diverse molecular scaffolds.[2] It serves as a precursor for synthesizing bioactive molecules such as chalcones, which have demonstrated potential anticancer and anti-inflammatory properties.[1]

Safety and Handling

Proper handling of **2,3-Difluoro-4-methoxybenzaldehyde** is essential to ensure laboratory safety. Based on data from structurally similar compounds, the following hazards are identified:

- Hazard Statements:

- H315: Causes skin irritation.[6][10]
- H319: Causes serious eye irritation.[6][10]
- H335: May cause respiratory irritation.[6][10]

- Precautionary Measures:

- Prevention: Use only in a well-ventilated area or fume hood. Wear protective gloves, safety glasses with side shields, and a lab coat. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[11][12][13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[10][11][14]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][14]

Experimental Protocol: Characterization by ^1H NMR Spectroscopy

This protocol outlines the steps for preparing and analyzing a sample of **2,3-Difluoro-4-methoxybenzaldehyde** using a 400 MHz NMR spectrometer.

Objective: To obtain a high-resolution ^1H NMR spectrum to confirm the identity and purity of the compound.

Materials:

- **2,3-Difluoro-4-methoxybenzaldehyde** (5-10 mg)
- Deuterated chloroform (CDCl_3) with 0.03% Tetramethylsilane (TMS)

- NMR tube (5 mm, high precision)
- Pasteur pipette
- Vial and spatula

Caption: Workflow for NMR sample preparation and analysis.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **2,3-Difluoro-4-methoxybenzaldehyde** into a clean, dry vial.
 - Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial. CDCl_3 is a standard choice due to its excellent dissolving power for a wide range of organic compounds and its single deuterium signal that can be used for locking the magnetic field.
 - Gently swirl the vial until the solid is completely dissolved.
 - Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spinner turbine and place it into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal from the CDCl_3 solvent. This step is critical for maintaining a stable magnetic field during acquisition.
 - Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.
 - Set the reference to the Tetramethylsilane (TMS) signal at 0.00 ppm.

- Acquire the ^1H NMR spectrum using standard parameters (e.g., 16-32 scans, 90° pulse angle, 2-5 second relaxation delay).
- Data Processing and Analysis:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Perform baseline correction to obtain a flat baseline.
 - Integrate the peaks to determine the relative ratios of protons. The aldehyde, methoxy, and aromatic regions should integrate to a 1:3:2 ratio, respectively.
 - Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
 - Analyze the chemical shifts, coupling patterns, and integration values to confirm that the spectrum is consistent with the structure of **2,3-Difluoro-4-methoxybenzaldehyde**.

Conclusion

2,3-Difluoro-4-methoxybenzaldehyde is a strategically designed chemical intermediate with a unique combination of functional groups that make it highly valuable for advanced organic synthesis. Its physicochemical properties, characterized by moderate melting and boiling points and solubility in common organic solvents, render it amenable to a variety of reaction conditions. The distinct spectroscopic signatures provide clear and reliable methods for its identification and quality assessment. For researchers in drug discovery and materials science, this compound offers a robust platform for introducing fluorine into target molecules, thereby enabling the fine-tuning of biological and material properties.

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